molecular formula C11H15BrO2 B14779730 1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene

1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene

Katalognummer: B14779730
Molekulargewicht: 259.14 g/mol
InChI-Schlüssel: YORMBOZLQKODOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of benzene, substituted with a bromine atom, an isopropoxy group, a methoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene can be synthesized through a series of organic reactions. One common method involves the bromination of 3-isopropoxy-2-methoxy-5-methylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism by which 1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene can be compared with other similar compounds such as:

  • 1-Bromo-2-isopropoxy-4-methylbenzene
  • 1-Bromo-5-isopropoxy-2-methoxy-3-methylbenzene
  • 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .

Eigenschaften

Molekularformel

C11H15BrO2

Molekulargewicht

259.14 g/mol

IUPAC-Name

1-bromo-2-methoxy-5-methyl-3-propan-2-yloxybenzene

InChI

InChI=1S/C11H15BrO2/c1-7(2)14-10-6-8(3)5-9(12)11(10)13-4/h5-7H,1-4H3

InChI-Schlüssel

YORMBOZLQKODOB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)Br)OC)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.